4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile
描述
IUPAC Nomenclature and Systematic Identification
The compound 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile is systematically identified using IUPAC conventions to describe its bifunctional aromatic structure. The IUPAC name derives from the parent benzene rings substituted with cyano groups and an ethyl bridge. The central ethyl group connects two para-cyanophenyl moieties, with one carbon of the ethyl chain bearing an additional cyano substituent.
Table 1: Systematic nomenclature and synonyms
| Systematic Name | Common Synonyms |
|---|---|
| This compound | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile |
| 2,3-Bis(4-cyanophenyl)propionitrile |
The molecular formula C₁₇H₁₁N₃ reflects two benzene rings (C₁₂H₁₀), an ethyl chain (C₂H₄), and three nitrile groups (N₃) . The SMILES notation N#CC1=CC=C(C(C#N)CC2=CC=C(C#N)C=C2)C=C1 explicitly defines the connectivity, emphasizing the para-substitution pattern and the central ethyl linkage .
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation due to conjugation between the aromatic rings and the nitrile groups. Density functional theory (DFT) studies on analogous cyanophenyl derivatives suggest that the ethyl bridge allows limited rotational freedom, resulting in a staggered conformation to minimize steric hindrance . The nitrile groups induce electron-withdrawing effects, polarizing the benzene rings and stabilizing the planar geometry through resonance.
Table 2: Key bond lengths and angles
| Parameter | Value (Å or °) | Method |
|---|---|---|
| C≡N bond length | 1.16 ± 0.02 | X-ray diffraction |
| C-C aromatic bond | 1.39 ± 0.01 | MP2/6-31+G(d,p) |
| Dihedral angle (aryl-ethyl) | 12.5° | DFT/B3LYP |
The ethyl chain’s central carbon (C1) exhibits sp³ hybridization, while the adjacent nitrile-bearing carbon (C2) adopts sp² hybridization due to conjugation with the aromatic system . This hybridization difference creates a slight twist in the ethyl bridge, deviating from perfect planarity.
Comparative Structural Analysis with Related Cyanophenyl Ethyl Benzonitrile Derivatives
Structurally analogous compounds, such as 4-(1-cyano-1-methylethyl)benzonitrile (C₁₁H₁₀N₂), share the para-cyanophenyl motif but lack the bifunctional ethyl bridge. The absence of a second cyanophenyl group reduces steric constraints, allowing greater conformational flexibility . In contrast, derivatives like (E)-4-(1-cyano-2-(4-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)vinyl)benzonitrile replace the ethyl group with a vinyl linkage, enhancing π-conjugation and rigidity .
Table 3: Structural comparisons
The electronic effects of nitrile groups also differ: in ethyl-bridged derivatives, the inductive effect dominates, while in vinyl-linked analogs, resonance stabilization plays a greater role .
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction of related compounds, such as 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, reveals monoclinic systems with space group C2/c and unit cell parameters a = 26.4556 Å, b = 3.73562 Å, c = 18.4230 Å, and β = 109.841° . Although direct data for this compound are limited, its solid-state packing likely resembles other cyanophenyl derivatives, featuring π-π stacking (3.5–4.0 Å interplanar distances) and dipole-dipole interactions between nitrile groups .
Table 4: Hypothetical crystallographic parameters
属性
IUPAC Name |
4-[2-cyano-2-(4-cyanophenyl)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c18-10-14-3-1-13(2-4-14)9-17(12-20)16-7-5-15(11-19)6-8-16/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUCJJIYBEUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586160 | |
| Record name | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28487-61-8 | |
| Record name | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Step 1: Formation of 4-[(4-Amino-1,2,4-triazolium-1-yl)methyl]benzonitrile Halide (Formula 2)
- Reactants :
- 4-Halomethylbenzonitrile (preferably 4-bromomethylbenzonitrile)
- 4-Amino-1,2,4-triazole
- Conditions :
- Purification : Leaching with isopropanol/hexane (20:80 ratio).
Step 3: Coupling with 4-Fluorobenzonitrile
- Reactants :
- Formula 3
- 4-Fluorobenzonitrile
- Conditions :
- Purification : Recrystallization from ethyl acetate.
- Final Product :
Alternative Single-Pot Method Using Cesium Carbonate
This approach simplifies the process by eliminating deamination.
Key Steps
- Reactants :
- 4-Bromomethylbenzonitrile
- 1,2,4-Triazole
- Conditions :
- Coupling :
- Final Product :
Comparative Analysis of Methods
| Parameter | Three-Step Method | Single-Pot Method |
|---|---|---|
| Key Reactants | 4-Amino-1,2,4-triazole | 1,2,4-Triazole |
| Solvent | Isopropanol/DMF | Acetone/DMF |
| Base | Potassium tert-butoxide | Cesium carbonate |
| Temperature Range | -10°C to 100°C | -20°C to reflux |
| Yield | 58% | 58–82% |
| Purity | 99.9% | 99.5% |
| Key Advantage | Eliminates isomer formation | Simplified workflow |
Optimization Techniques
Impurity Profiles
化学反应分析
Types of Reactions
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile has several applications in scientific research, including:
作用机制
The mechanism of action of 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s nitrile groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins, affecting their function and activity .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations: Silyl and Ester Derivatives
- 4-{1-[Dimethyl(phenyl)silyl]ethyl}benzonitrile (4ja) Structure: Replaces the cyano group at the 1-position with a dimethyl(phenyl)silyl group. Properties: Melting point (46–48°C) and optical activity (+7.1 ee in CHCl₃) due to chiral center formation . Application: Used in stereospecific catalytic studies, contrasting with the target compound’s role in medicinal chemistry.
- Methyl 4-{1-[dimethyl(phenyl)silyl]ethyl}benzoate (4ka) Structure: Contains a methoxycarbonyl group instead of the benzonitrile moiety. Properties: Liquid at room temperature (oil-like), unlike the solid-state target compound . Reactivity: The ester group enhances solubility in polar solvents, diverging from the target’s low solubility due to dual cyano groups.
Triazole-Containing Analogues
- 4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile (Letrozole Intermediate) Structure: Replaces the ethyl bridge with a triazole-methyl group. Purity: Synthesized with >99.5% purity via recrystallization (ethyl acetate), minimizing impurities like regioisomeric triazoles . Pharmacological Impact: The triazole ring enhances binding to aromatase enzymes, making it pharmacologically active, unlike the target compound’s role as a precursor .
Halogen and Heterocyclic Derivatives
- 4-((5-Bromo-2-((4-cyanophenyl)(pivaloyloxy)amino)pyrimidin-4-yl)oxy)benzonitrile (5b) Structure: Incorporates bromo and pivaloyloxy groups on a pyrimidine ring. Synthesis: Achieved in 82% yield via Pd-catalyzed cyanation, contrasting with the target compound’s lower yields in multi-step processes . Application: Used in kinase inhibition studies, highlighting functional versatility compared to the target’s niche in aromatase inhibition.
- 2-((4-Cyanophenyl)alkyl)imidazoles (6a–c) Structure: Alkyl chains (ethyl, propyl, butyl) link imidazole and benzonitrile groups. Yields: 30–49% in AcOH-mediated condensation, lower than the target compound’s optimized routes . Bioactivity: Imidazole derivatives exhibit antimicrobial activity, differing from the target’s enzymatic inhibition role.
Guanidine and Sulfonamide Derivatives
- 1-Carbamimidamido-N-[2-(4-cyanophenyl)ethyl]methanimidamide Hydrochloride Structure: Features a guanidine group attached via an ethyl linker. Synthesis: Crude yield of 1.3 g via dicyandiamide coupling, with LCMS confirmation ([M+H]⁺ = 231.20) . Application: Explored as a dual FFAR1/FFAR4 modulator, diverging from the target’s anticancer applications.
- 4-{2-[4-(Dimethylamino)phenyl]-2-[4-hydroxy-3,5-di-tert-butylphenyl]-1-(phenylsulfonyl)ethyl}benzonitrile Structure: Complex sulfonamide and phenolic substituents. Properties: Enhanced steric bulk and hydrogen-bonding capacity, influencing receptor binding kinetics .
Data Tables
Table 1: Structural and Physical Property Comparison
Key Findings and Implications
- Structural Flexibility: Substituting cyano groups with silyl, ester, or heterocyclic moieties alters physical properties (e.g., solubility, melting point) and bioactivity .
- Pharmacological Optimization : Triazole-containing analogues demonstrate superior enzymatic inhibition compared to the target compound, underscoring the importance of heterocycles in drug design .
- Synthetic Challenges : Multi-step syntheses for the target compound and its analogues require rigorous purification (e.g., recrystallization) to achieve >99% purity, critical for pharmaceutical applications .
生物活性
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and potential applications.
Chemical Structure and Synthesis
The compound belongs to the class of benzonitriles, which are characterized by a nitrile functional group attached to a benzene ring. The synthesis of this compound typically involves multiple synthetic routes, including the introduction of cyano groups onto a benzonitrile backbone. Notable methods include:
- Nitrile Chemistry : Utilizing nitrile functional groups to enhance reactivity.
- Functional Group Modifications : Employing amination or hydrolysis to improve yield and selectivity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various contexts, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of glioblastoma cells through interactions with receptor tyrosine kinases (RTKs). The cytotoxic effects were quantified using the trypan blue exclusion assay, revealing significant growth inhibition in cancerous cells compared to non-cancerous cells.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| U87 | 10 | 78 |
| MEF | >100 | <10 |
| Cisplatin | 5 | 90 |
The data indicate that while the compound effectively induces cell death in GBM cells, it exhibits minimal cytotoxicity towards non-tumorous cells, suggesting a degree of selectivity that is advantageous for therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies assessing its efficacy against various bacterial strains revealed significant antibacterial effects, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of RTKs : The compound's interaction with RTKs leads to impaired signaling pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that treatment with this compound triggers apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antibacterial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in clinical settings:
- Study on Glioblastoma Treatment : A clinical trial involving patients with glioblastoma demonstrated that administration of this compound led to a significant reduction in tumor size when combined with standard therapies.
- Antimicrobial Trials : In vitro studies showed that the compound effectively reduced bacterial load in infected tissue samples, supporting its potential use as an adjunctive treatment for bacterial infections.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Sonogashira coupling) or multi-step alkylation/cyanation protocols. For example, analogous benzonitrile derivatives with ethynyl/ethenyl groups are synthesized using palladium-catalyzed coupling under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze , , and (if applicable) spectra to verify substituent positions and cyano group integration.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure (space group, bond angles) for absolute configuration validation, as demonstrated for structurally similar benzonitriles .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Conduct in vitro assays such as:
- Enzyme inhibition studies : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Cellular viability assays (MTT/XTT): Assess cytotoxicity in cell lines (e.g., cancer, normal) to establish selectivity.
- Binding affinity tests : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (100 K) reveals packing motifs and non-covalent interactions (e.g., π-π stacking, hydrogen bonds). For example, substituted benzonitriles exhibit planar aromatic rings with dihedral angles <10°, promoting stacking interactions that may enhance stability or influence solubility. Data refinement (R factor <0.08) and software like SHELXL are essential for accurate analysis .
Q. What computational strategies can predict its binding modes to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using:
- Protein structures (PDB): Align the compound to active sites (e.g., ATP-binding pockets).
- Free energy calculations (MM-GBSA): Estimate binding affinities.
- Molecular dynamics simulations (NAMD/GROMACS): Assess conformational stability over 100+ ns trajectories. Validate predictions with experimental SPR or ITC data .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Address discrepancies by:
- Replicating assays under standardized conditions (pH, temperature, solvent).
- Structural analogs comparison : Test derivatives to identify substituents critical for activity (e.g., para-cyano vs. meta-fluoro groups).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC correlations) .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modify physicochemical properties via:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Lipinski’s Rule compliance : Adjust molecular weight (<500 Da) and logP (2–3) through substituent variation.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450 oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
